molecular formula C13H11N5O B7192799 N-(3-methylpyridazin-4-yl)imidazo[1,2-a]pyridine-6-carboxamide

N-(3-methylpyridazin-4-yl)imidazo[1,2-a]pyridine-6-carboxamide

Cat. No.: B7192799
M. Wt: 253.26 g/mol
InChI Key: AYUKSNWXDCBZRB-UHFFFAOYSA-N
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Description

N-(3-methylpyridazin-4-yl)imidazo[1,2-a]pyridine-6-carboxamide is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural features and biological activities .

Properties

IUPAC Name

N-(3-methylpyridazin-4-yl)imidazo[1,2-a]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O/c1-9-11(4-5-15-17-9)16-13(19)10-2-3-12-14-6-7-18(12)8-10/h2-8H,1H3,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYUKSNWXDCBZRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=N1)NC(=O)C2=CN3C=CN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(3-methylpyridazin-4-yl)imidazo[1,2-a]pyridine-6-carboxamide can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the condensation of 3-methylpyridazine with imidazo[1,2-a]pyridine-6-carboxylic acid in the presence of a dehydrating agent can yield the desired compound . Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

N-(3-methylpyridazin-4-yl)imidazo[1,2-a]pyridine-6-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of corresponding N-oxides, while reduction can yield amine derivatives .

Mechanism of Action

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